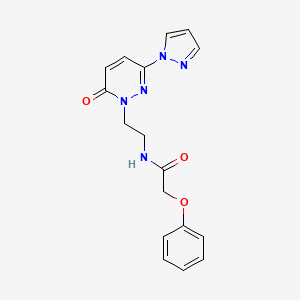

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a pyridazinone derivative featuring a pyrazole substituent at position 3 of the pyridazinone ring, an ethyl linker at position 1, and a 2-phenoxyacetamide group. The pyrazole moiety enhances hydrogen-bonding capacity, while the phenoxy group contributes to lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c23-16(13-25-14-5-2-1-3-6-14)18-10-12-22-17(24)8-7-15(20-22)21-11-4-9-19-21/h1-9,11H,10,12-13H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQJTODSBFQYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that belongs to a class of derivatives known for their diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a pyridazine core and pyrazole moiety, suggest potential interactions with various biological targets, making it a subject of increasing interest in drug discovery and development.

Structural Characteristics

The compound is characterized by:

- Pyridazine Core : A six-membered ring containing two nitrogen atoms.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.

- Phenoxyacetamide Group : Enhances its solubility and biological activity.

These features contribute to its potential as an antimicrobial and anticancer agent.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives containing pyrazole and pyridazine frameworks are effective against various bacteria and fungi. For instance, compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines resistant to conventional therapies. This is attributed to its ability to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. For example, studies have reported IC50 values ranging from 1.35 to 2.18 μM against specific cancer cell lines .

- Selectivity and Efficacy : The compound's selectivity towards certain biological targets enhances its potential therapeutic applications. Docking studies have suggested favorable interactions with proteins involved in key signaling pathways, indicating its suitability for further development as a therapeutic agent .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

The mechanism of action for this compound involves:

- Inhibition of Kinases : Compounds with similar structures have been noted to inhibit specific kinases, leading to altered cellular responses.

- Interaction with Receptors : Potential binding to G protein-coupled receptors (GPCRs) has been suggested, which may modulate various physiological processes .

Scientific Research Applications

Structural Features

The compound is characterized by:

- Pyridazinone Core : A heterocyclic structure that contributes to its biological activity.

- Pyrazole Ring : Known for its role in various bioactive compounds.

- Acetamide Linkage : Enhances solubility and stability.

These structural components suggest potential interactions with biological targets, making it a candidate for further research.

Medicinal Chemistry Applications

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide exhibits several promising medicinal properties:

-

Anticancer Activity :

- Compounds with similar structures have been shown to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, including those resistant to conventional therapies.

- Preliminary studies indicate that derivatives of this compound may exhibit significant activity against various cancer cell lines.

-

Antimicrobial Properties :

- The presence of the pyrazole and pyridazine rings indicates potential antimicrobial activity. Research has shown that compounds with these features can inhibit the growth of bacteria and fungi.

-

Anti-inflammatory Effects :

- Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Pharmacological Studies

Pharmacological research on this compound focuses on:

- Mechanism of Action : Understanding how the compound interacts with specific molecular targets such as enzymes or receptors is crucial for elucidating its therapeutic effects.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes:

- Formation of Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of Pyrazole Ring : This step often employs condensation reactions under reflux conditions.

- Acetamide Linkage Formation : The final step involves attaching the phenoxy group through acetamide formation, optimizing reaction conditions to enhance yield and purity .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of similar pyrazole derivatives, researchers found that compounds inhibited cell growth in several cancer lines by targeting cyclin-dependent kinases. The results suggested that modifications to the core structure could enhance efficacy against resistant cell lines.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria. The findings indicated that specific substitutions on the pyrazole ring significantly improved antibacterial activity, highlighting the importance of structural optimization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at position 3 of the pyridazinone ring and modifications to the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differentiators

- Target Compound: Balances H-bonding (pyrazole) and lipophilicity (phenoxy), favoring oral bioavailability.

- 4-Phenylpiperazinyl Analog : The piperazine ring introduces basicity, possibly affecting pharmacokinetics.

- Thiophene-Containing Analog : Thiophene’s electron-rich structure may alter π-π stacking interactions.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide?

- Methodological Answer : The synthesis involves multi-step reactions. A plausible route includes:

Substitution Reaction : Reacting a pyridazine precursor (e.g., 3-chloro-4-fluoronitrobenzene) with pyrazole derivatives under alkaline conditions to introduce the pyrazole moiety .

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines .

Condensation : Coupling the intermediate with phenoxyacetic acid derivatives using condensing agents (e.g., carbodiimides) .

- Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to improve yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolves the 3D structure, confirming pyridazine-pyrazole connectivity and acetamide conformation .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyridazine protons (δ 8.1–8.5 ppm), pyrazole (δ 7.5–7.9 ppm), and phenoxy groups (δ 6.8–7.3 ppm) .

- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and pyridazine N-H (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

- Methodological Answer :

- Substituent Variation : Modify the phenoxy group (e.g., halogenation, methoxy) or pyrazole substituents (e.g., methyl, cyano) to assess impact on target binding .

- Biological Assays : Test analogs against kinase targets (e.g., glycogen synthase kinase-3β) using enzymatic inhibition assays .

- Data Table :

| Substituent (R) | IC₅₀ (μM) | Target Kinase |

|---|---|---|

| Phenoxy | 0.85 | GSK-3β |

| 4-Fluorophenoxy | 0.42 | GSK-3β |

| Example data from docking and enzymatic studies |

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Conditions : Compare buffer pH, ATP concentration, and temperature variations (e.g., 25°C vs. 37°C) that alter enzymatic kinetics .

- Structural Analogues : Evaluate minor structural differences (e.g., ethyl vs. methyl linkers) using molecular dynamics simulations .

- Case Study : A study found 10-fold higher IC₅₀ for a methyl-substituted analog due to steric hindrance in the kinase active site .

Q. What in silico strategies predict target interactions and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Pyridazine N-H forms hydrogen bonds with catalytic lysine residues .

- QSAR Models : Train models on analogs with known IC₅₀ values; descriptors include logP, polar surface area, and H-bond donors .

- Example : A docking study showed that 4-fluorophenoxy substitution improves hydrophobic contacts with GSK-3β (ΔG = -9.2 kcal/mol) .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer :

- Common Issues : Byproducts from incomplete condensation or oxidation.

- Solutions :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Data Contradiction Analysis

- Case Example : Conflicting reports on solubility (DMSO vs. aqueous buffer).

- Resolution : Measure solubility at 25°C vs. 37°C; DMSO data may overestimate due to cosolvent effects. Use dynamic light scattering (DLS) to assess aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.